MSTP

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

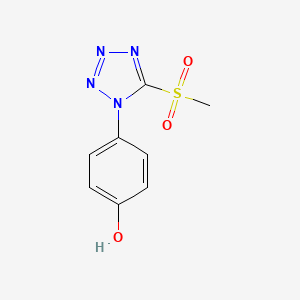

MSTP, or 4-(5-methanesulfonyl-[1,2,3,4]tetrazol-1-yl)-phenol, is a highly selective and reactive thiol blocking reagent. It is primarily utilized in biological research for the analysis of protein thiols. MSTP reacts with thiol groups (-SH) in proteins, forming stable adducts that can be analyzed to study protein functions and interactions. This compound has shown significant potential in proteomics due to its compatibility with various experimental setups and its ability to quench intracellular thiols rapidly, making it a valuable tool in biochemical studies .

MSTP exhibits a strong reactivity towards thiol groups, which allows it to form adducts with proteins containing reactive cysteine residues. The reaction mechanism involves the nucleophilic attack of the thiol on the electrophilic sulfur atom of MSTP, resulting in the formation of a sulfonyl adduct. This reaction is characterized by high rate constants; for instance, MSTP has been reported to label protein thiols within minutes, showcasing its efficiency compared to other thiol-reactive compounds . The reaction kinetics indicate that MSTP has a pseudo-first-order rate constant significantly higher than many similar reagents, enhancing its utility in rapid labeling applications .

In biological contexts, MSTP serves as an effective tool for studying redox biology and thiol modifications. By selectively blocking thiols, it enables researchers to investigate the roles of these functional groups in cellular signaling and protein function. MSTP's selectivity allows for the differentiation between reduced and oxidized forms of thiols, making it useful in studies involving oxidative stress and redox regulation . Its ability to penetrate cell membranes further enhances its applicability in live-cell experiments.

- Formation of the tetrazole ring: This is achieved through cyclization reactions involving appropriate azides and nitriles.

- Introduction of the methanesulfonyl group: This step often involves sulfonation reactions where methanesulfonyl chloride is reacted with phenolic compounds.

- Final purification: Techniques such as recrystallization or chromatography are employed to isolate pure MSTP from reaction mixtures.

These synthetic strategies ensure high yield and purity of the final product, which is crucial for its effectiveness in biological applications .

MSTP's unique structure as a tetrazole derivative contributes to its enhanced reactivity towards thiols compared to other similar compounds. Its high selectivity allows researchers to target specific proteins without interfering with oxidized forms, making it an invaluable tool in modern biochemical research .

Studies on MSTP interactions reveal its specificity towards reduced thiols while showing minimal reactivity with oxidized forms such as sulfenic acids. This selectivity is critical for accurately studying protein modifications under physiological conditions. Research has demonstrated that MSTP does not react with oxidized thiols, allowing for clear differentiation during analytical procedures . Additionally, comparative studies with other thiol-reactive agents highlight MSTP's superior reactivity and selectivity, reinforcing its role as a leading reagent in biochemical research .